molecular formula C10H16O3 B13527250 2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13527250
M. Wt: 184.23 g/mol
InChI Key: QOBSFQAAHFEHAB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is a monocarboxylic acid that features a cyclopropane ring substituted by two methyl groups at position 2 and an oxolan-2-yl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate reagents under controlled conditions . For instance, the use of diazo compounds in the presence of metal catalysts can facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and carboxylic acid group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-10(2)7(8(10)9(11)12)6-4-3-5-13-6/h6-8H,3-5H2,1-2H3,(H,11,12)

InChI Key

QOBSFQAAHFEHAB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C2CCCO2)C

Origin of Product

United States

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